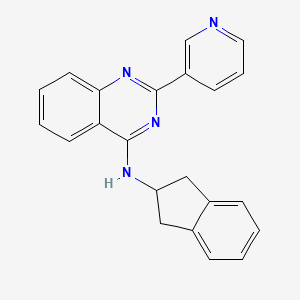

N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine

Description

Properties

Molecular Formula |

C22H18N4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2-pyridin-3-ylquinazolin-4-amine |

InChI |

InChI=1S/C22H18N4/c1-2-7-16-13-18(12-15(16)6-1)24-22-19-9-3-4-10-20(19)25-21(26-22)17-8-5-11-23-14-17/h1-11,14,18H,12-13H2,(H,24,25,26) |

InChI Key |

XXCCBJLQMRHXKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.

Quinazoline Core Construction: The quinazoline core can be constructed via condensation reactions involving appropriate amines and aldehydes.

Pyridine Ring Introduction: The pyridine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling.

Final Assembly: The final compound is obtained by linking the indene, pyridine, and quinazoline units through amide or amine bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline ring undergoes nucleophilic substitution at the C4 position due to electron-withdrawing effects of the pyridine moiety. Key reactions include:

For example, alkylation with 2,3-dihydro-1H-inden-2-amine proceeds via displacement of the chlorine atom in 2,4-dichloroquinazoline, forming the target compound . Steric hindrance from bulky amines reduces yields, as seen in N-methyl anthranilic ester reactions (32% yield) .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| N-aryl-N′-pyridyl ureas | DMF, 120°C, 20 h | Quinazoline-2,4-diones | 48–86% |

Electron-donating substituents (e.g., methyl groups) on the pyridine ring enhance reaction efficiency, while electron-withdrawing groups (e.g., nitro) suppress cyclocondensation . For instance, 5-methylpyridin-2-yl substrates yield 86% quinazoline-2,4-diones, whereas nitro-substituted analogues yield <20% .

Electrophilic Aromatic Substitution

The pyridine and indene moieties undergo electrophilic substitution under controlled conditions:

| Reaction | Reagents | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Pyridine C5 | Limited regioselectivity. |

| Halogenation | Br₂, FeCl₃ | Indene ring | Mixture of mono-/di-brominated products. |

Reaction outcomes depend on solvent polarity and temperature, with polar aprotic solvents favoring substitution at the indene ring.

Hydrogenation and Reduction

The indene moiety is susceptible to hydrogenation:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | Saturated indane derivative | Complete reduction of double bonds. |

This reaction retains the quinazoline core’s integrity, enabling selective modification of the indene group for pharmacokinetic optimization .

Cross-Coupling Reactions

Suzuki-Miyaura couplings at the quinazoline C2 position expand structural diversity:

| Boronic Acid | Catalyst | Yield | Biological Activity (IC₅₀) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 78% | 5.2 nM (β-selective) |

| 3-Cyanophenyl | Pd(OAc)₂, SPhos | 56% | 21.1 nM |

Derivatives with hydrophobic groups (e.g., 4-methylcyclohexyl) exhibit enhanced β-selectivity in biological assays . For example, compound 11g (IC₅₀ = 5.2 nM) demonstrates potent activity due to optimized steric and electronic profiles .

Acid/Base-Mediated Transformations

The pyridine nitrogen participates in acid-base reactions:

| Condition | Effect | Application |

|---|---|---|

| pH 5.0 vs. 5.9 | Reduced inhibitory activity (3-fold) | pH-dependent drug design . |

| Trifluoroacetic acid | Protonation at pyridine N | Solubility enhancement. |

These properties are critical for tuning solubility and bioavailability in physiological environments .

Key Research Findings

-

Steric vs. Electronic Effects : Bulky substituents on amines reduce alkylation yields, while electron-donating groups on boronic acids improve Suzuki coupling efficiency .

-

Biological Correlation : Derivatives with 4-methylcyclohexyl groups show 20 nM IC₅₀ values, highlighting structure-activity relationships .

-

Synthetic Scalability : One-pot procedures for cyclocondensation achieve 86% yields, enabling gram-scale synthesis .

Scientific Research Applications

Protein Kinase Inhibition

Recent studies have highlighted the importance of quinazoline derivatives in the inhibition of various protein kinases, which are crucial in many cellular processes and are often implicated in cancer and other diseases. The compound N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine has shown promising results as a potential inhibitor of protein kinases.

Case Study :

A study published in Synthesis demonstrated that compounds derived from pyrido[3,4-g]quinazoline exhibited nanomolar inhibitory activity against Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). The planar structure of the quinazoline scaffold was found to be essential for maintaining inhibitory potency against these kinases .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties, which have been explored in various studies. Its effectiveness against resistant bacterial strains is particularly noteworthy.

Case Study :

Research published in Frontiers in Chemistry investigated quinazoline derivatives as antibacterial agents. The study reported that specific modifications to the quinazoline structure enhanced activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound in developing new antibacterial therapies .

Summary of Research Findings

Mechanism of Action

The mechanism of action of “N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Positional Isomerism: Pyridin-3-yl vs. Pyridin-4-yl

Compound 11e (N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-4-yl)quinazolin-4-amine) differs from 9c only in the position of the pyridine nitrogen (4-position instead of 3-position). Key differences include:

Cyclic Substituent Variations: Indenyl vs. Tetrahydronaphthalenyl

Compound 9b (N-(1,2,3,4-Tetrahydronaphthalen-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine) replaces the dihydroindenyl group with a bulkier tetrahydronaphthalenyl moiety:

N-Methylation Effects

Compound 6h (N-(2,3-Dihydro-1H-inden-2-yl)-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine) introduces a methyl group to the indenylamine nitrogen:

Aromatic vs. Heteroaromatic Substituents

- Thiophene derivatives : 11f (thiophen-2-yl) and 11g (thiophen-3-yl) exhibit higher melting points (243–246°C and 232–233°C, respectively) than 9c , likely due to sulfur’s polarizability enhancing lattice energy .

- Fluorophenyl derivative : 3e (N-(4-fluorophenyl)-2-(pyridin-3-yl)quinazolin-4-amine) has a significantly higher melting point (209–210°C), attributed to fluorine’s electronegativity strengthening hydrogen bonding .

Bulky Substituents

Compound 7f (N-(Adamantan-1-yl)-2-(pyridin-3-yl)quinazolin-4-amine) incorporates a rigid adamantyl group:

- Molecular weight : 357.2074 vs. 9c ’s 353.1761 .

- Impact : The adamantyl group’s bulk may hinder crystallization, though its rigidity could offset this effect. Melting points for this series range from 114–181°C .

Comparative Data Table

Key Findings and Implications

Substituent Position : The pyridin-3-yl group in 9c confers distinct electronic and steric properties compared to pyridin-4-yl isomers, impacting melting points and solubility .

Cyclic Amine Size : Smaller cyclic amines (e.g., dihydroindenyl in 9c ) enhance crystallinity and melting points relative to bulkier analogs like tetrahydronaphthalenyl .

Heteroaromatic vs. Aromatic Groups : Thiophene and fluorophenyl substituents increase melting points, suggesting stronger intermolecular interactions .

N-Methylation : While reducing yield, methylation may optimize pharmacokinetic profiles .

Biological Activity

N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C22H18N4, with a molecular weight of 338.41 g/mol. The structure includes a quinazoline core fused with an indene and pyridine moiety, which is crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities including:

- Antitumor Activity :

- Antimicrobial Properties :

- Mechanism of Action :

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:

- Antitumor Activity :

-

Antimicrobial Studies :

- In vitro tests indicated that compounds with quinazoline cores exhibited broad-spectrum antimicrobial activity. For instance, certain derivatives showed potent inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine?

The compound is synthesized via nucleophilic substitution of 2,4-dichloroquinazoline with 2,3-dihydro-1H-inden-2-amine in dimethylformamide (DMF) with potassium carbonate as a base, yielding 60% after chromatographic purification . Key characterization includes:

- 1H/13C NMR : Peaks for the indenyl group (δ 2.8–3.2 ppm for CH2 protons) and pyridinyl protons (δ 8.5–9.0 ppm) confirm regioselective substitution .

- HRMS (ESI) : Exact mass calculated for C22H20N4 ([M+H]+) is 351.1711; deviations < 2 ppm validate purity .

Advanced: How can synthetic yield be optimized for this compound, given conflicting reports of 33–86% yields in similar quinazoline derivatives?

Yield discrepancies arise from reaction conditions:

- Solvent : DMF or 1-methyl-2-pyrrolidone (NMP) improves solubility of aromatic amines (e.g., 86% yield in NMP for cyclooctyl derivatives) .

- Base : Potassium carbonate vs. cesium carbonate affects reaction rates; cesium carbonate enhances nucleophilicity in sterically hindered systems .

- Temperature : Extended stirring (24–48 hours) at 35–50°C ensures complete substitution, as seen in structurally analogous compounds .

Basic: What enzymatic targets or biological activities are associated with this compound?

The compound is a β-glucocerebrosidase modulator , with activity linked to its quinazoline core and indenyl substituent. Substitution at the 4-amine position (e.g., methyl groups) can convert inhibitors to activators, critical for lysosomal storage disorder therapeutics . Additionally, quinazoline derivatives show tyrosine kinase inhibition (e.g., c-Src/Abl) at nanomolar concentrations, suggesting dual therapeutic potential .

Advanced: How to resolve contradictory activity data in β-glucocerebrosidase vs. kinase inhibition assays?

Contradictions arise from assay-specific parameters:

- Enzyme source : Recombinant vs. cell lysate β-glucocerebrosidase may differ in post-translational modifications, affecting ligand binding .

- Cofactors : Kinase assays require ATP concentrations (1–10 mM) that compete with ATP-binding site inhibitors, potentially masking activity .

- Structural tuning : Methylation of the indenyl-attached amine (as in 6h) reduces steric hindrance for β-glucocerebrosidase activation while preserving kinase affinity .

Advanced: How does the 2,3-dihydro-1H-inden-2-yl group influence structure-activity relationships (SAR)?

The indenyl group enhances:

- Lipophilicity : LogP increases by ~1.5 compared to cyclohexyl analogs, improving blood-brain barrier penetration (critical for CNS targets like AMPA receptors) .

- Conformational rigidity : Restricts rotation of the amine group, optimizing interactions with β-glucocerebrosidase’s hydrophobic pocket .

- Selectivity : Reduces off-target kinase inhibition compared to bulkier substituents (e.g., cyclooctyl) .

Basic: What analytical methods are critical for assessing purity and stability?

- HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water + 0.1% TFA) .

- Stability studies : Monitor degradation in DMSO (40°C/75% RH for 14 days) via LC-MS; quinazoline cores are prone to hydrolysis under acidic conditions .

- X-ray crystallography : Resolves stereochemical ambiguities in the indenyl group, critical for SAR validation .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Pharmacokinetics : Rodent studies show oral bioavailability (F >50%) due to moderate plasma protein binding (<90%) and t1/2 >6 hours .

- Efficacy :

Advanced: How to address low aqueous solubility during formulation?

- Salt formation : Hydrochloride salts improve solubility (e.g., 2.3 mg/mL in PBS vs. 0.5 mg/mL for free base) .

- Nanoemulsions : Use TPGS (D-α-tocopherol polyethylene glycol succinate) for encapsulation, enhancing bioavailability by 2–3 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.